Piperaquine tetraphosphate tetrahydrate Piperaquine tetraphosphate tetrahydrate
Brand Name: Vulcanchem
CAS No.: 915967-82-7
VCID: VC4135395
InChI: InChI=1S/C29H32Cl2N6.4H3O4P.4H2O/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4;;;;/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4);4*1H2
SMILES: C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O
Molecular Formula: C29H52Cl2N6O20P4
Molecular Weight: 999.5 g/mol

Piperaquine tetraphosphate tetrahydrate

CAS No.: 915967-82-7

Cat. No.: VC4135395

Molecular Formula: C29H52Cl2N6O20P4

Molecular Weight: 999.5 g/mol

* For research use only. Not for human or veterinary use.

Piperaquine tetraphosphate tetrahydrate - 915967-82-7

Specification

CAS No. 915967-82-7
Molecular Formula C29H52Cl2N6O20P4
Molecular Weight 999.5 g/mol
IUPAC Name 7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;tetrahydrate
Standard InChI InChI=1S/C29H32Cl2N6.4H3O4P.4H2O/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4;;;;/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4);4*1H2
Standard InChI Key AMCQDGFOKTXHSY-UHFFFAOYSA-N
SMILES C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O
Canonical SMILES C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O

Introduction

Chemical Identity and Structural Characteristics

Piperaquine tetraphosphate tetrahydrate is the phosphate salt form of piperaquine, a bisquinoline antimalarial agent. The compound’s structure includes four phosphate counterions and four water molecules within its crystalline lattice, enhancing its stability and solubility compared to the free base . Key identifiers include:

PropertyValueSource
CAS RN915967-82-7
Molecular Weight999.55 g/mol
IUPAC Name7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline tetraphosphate tetrahydrate
InChI KeyAMCQDGFOKTXHSY-UHFFFAOYSA-N

The tetraphosphate configuration mitigates the compound’s hydrophobicity, facilitating its formulation into orally administered tablets . X-ray crystallography confirms a symmetrical arrangement of the quinoline and piperazine moieties, which are critical for binding to heme groups in malaria parasites .

Synthesis and Manufacturing

A green-chemical synthesis route achieves piperaquine tetraphosphate tetrahydrate in 92–93% yield, minimizing toxic byproducts and solvent waste . The process involves:

  • Condensation Reaction: Piperaquine free base is synthesized via nucleophilic substitution between 4,7-dichloroquinoline and 1,3-dipiperazinylpropane.

  • Salt Formation: The base is treated with phosphoric acid in a 1:4 molar ratio under controlled pH (2.5–3.0) to precipitate the tetraphosphate salt.

  • Hydration: Crystallization in aqueous ethanol yields the tetrahydrate form .

Optimization Insights:

  • Solvent recycling reduces ethyl acetate and 2-propanol consumption by 60% .

  • High-Performance Liquid Chromatography (HPLC) ensures purity >99.5% by eliminating a persistent toxic impurity (retention time: 2.8 min) .

Analytical Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method quantifies piperaquine in biological matrices with a linear range of 1.5–250 ng/mL . Key parameters:

ParameterValue
ColumnPFP (50 × 2.1 mm, 5 µm)
Mobile Phase10 mM NH4_4FA + 0.14% TFA (A), MeCN + 0.1% TFA (B)
IonizationAPCI+
MRM Transitions535 → 288 (PQ), 541 → 294 (IS: PQ-d6_6)
Runtime3.0 min/sample

Carryover, initially exceeding 2000 cps, was resolved by modifying the gradient elution and autosampler rinsing protocols .

Nuclear Magnetic Resonance (NMR)

1^1H NMR (400 MHz, D2_2O) reveals characteristic signals:

  • δ 8.6 (d, 2H, quinoline H-2/H-6)

  • δ 3.2–3.8 (m, 24H, piperazine CH2_2)

  • δ 1.9 (quin, 2H, propyl CH2_2)

Physicochemical Properties

PropertyValueSource
Solubility in H2_2O12 mg/mL (25°C)
pKa8.1 (quinoline N), 3.9 (phosphate)
LogP4.7 (free base)
Melting Point215–217°C (dec.)

The tetrahydrate form exhibits enhanced aqueous solubility (12 mg/mL) compared to the anhydrous variant (3 mg/mL), critical for pediatric formulations .

Pharmacological Applications

Antimalarial Mechanism

Piperaquine inhibits hemozoin formation in Plasmodium digestive vacuoles, causing cytotoxic heme accumulation . Synergy with dihydroartemisinin in ACTs reduces parasite biomass by 99.9% within 48 hours .

Clinical Efficacy

  • Pediatric Use: A 25 µL plasma sample assay confirmed dose proportionality in children (2–12 years) receiving 20 mg/kg/day .

  • Resistance Mitigation: Tetraphosphate’s prolonged half-life (21 days) suppresses recrudescence in multidrug-resistant strains .

ParameterDetail
GHS ClassificationH315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)
Storage20°C in airtight, light-resistant containers
DisposalIncineration at >1000°C

Protein precipitation studies using 10% trichloroacetic acid in MeOH–H2_2O (1:1) achieved 73% recovery while minimizing phospholipid interference .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator